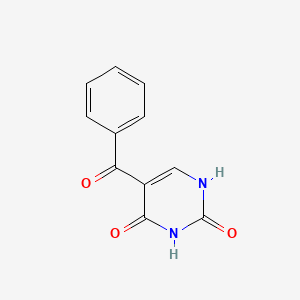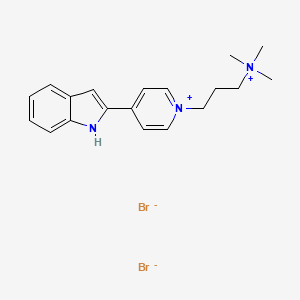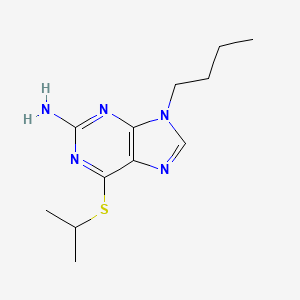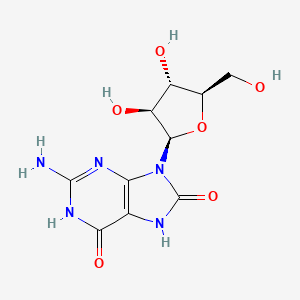
N-Benzyl-6-chloro-5-nitro-2-phenylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-6-chloro-5-nitro-2-phenylpyrimidin-4-amine is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a benzyl group, a chloro group, a nitro group, and a phenylpyrimidine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-6-chloro-5-nitro-2-phenylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of the nitro group into the pyrimidine ring.
Chlorination: Addition of the chloro group to the desired position on the pyrimidine ring.
Benzylation: Attachment of the benzyl group to the nitrogen atom of the pyrimidine ring.
Final Assembly: Combining the intermediate products to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-6-chloro-5-nitro-2-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-Benzyl-6-chloro-2-phenylpyrimidin-4-amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer properties, particularly as an inhibitor of deubiquitinase enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which N-Benzyl-6-chloro-5-nitro-2-phenylpyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of the USP1/UAF1 deubiquitinase complex, leading to increased levels of monoubiquitinated PCNA and decreased cell survival in cancer cells . This inhibition disrupts the DNA damage response pathway, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
N-Benzyl-6-chloro-5-nitro-2-phenylpyrimidin-4-amine can be compared with other similar compounds, such as:
N-Benzyl-2-phenylpyrimidin-4-amine: Lacks the chloro and nitro groups, which may affect its biological activity.
6-Chloro-5-nitro-2-phenylpyrimidin-4-amine: Lacks the benzyl group, potentially altering its chemical properties and reactivity.
The presence of the benzyl, chloro, and nitro groups in this compound contributes to its unique chemical and biological properties, making it a compound of interest for further research and development.
Eigenschaften
CAS-Nummer |
192631-76-8 |
|---|---|
Molekularformel |
C17H13ClN4O2 |
Molekulargewicht |
340.8 g/mol |
IUPAC-Name |
N-benzyl-6-chloro-5-nitro-2-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C17H13ClN4O2/c18-15-14(22(23)24)17(19-11-12-7-3-1-4-8-12)21-16(20-15)13-9-5-2-6-10-13/h1-10H,11H2,(H,19,20,21) |
InChI-Schlüssel |
ZJZLVKXSNPRVDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=C(C(=NC(=N2)C3=CC=CC=C3)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


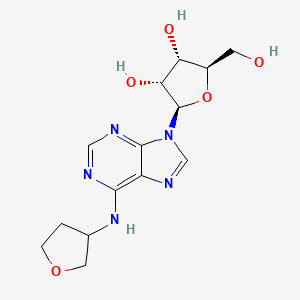
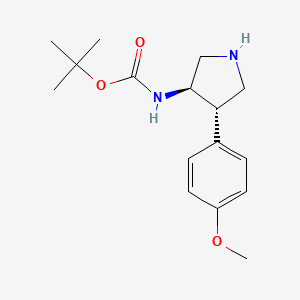
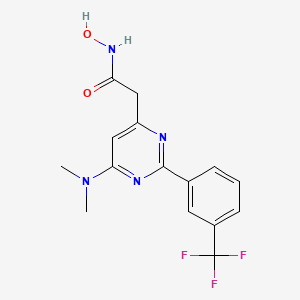

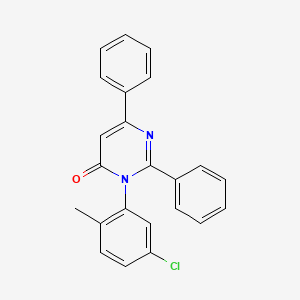

![2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12926463.png)
